molecular formula C15H12ClN3O2 B5908052 N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide

N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide

Cat. No. B5908052
M. Wt: 301.73 g/mol
InChI Key: BBUCOMSVQDHIMM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide, also known as CPAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPAC belongs to the class of pyridinecarboximidamide derivatives, which have been studied for their anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide involves the inhibition of various signaling pathways that are involved in cancer, inflammation, and viral infections. N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide has also been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. In addition, N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide has been found to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is associated with the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide has been found to inhibit the replication of viruses by interfering with viral entry and replication.

Advantages and Limitations for Lab Experiments

N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide has also been found to have low cytotoxicity, which makes it suitable for in vitro and in vivo studies. However, N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide also has limited bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide. One direction is to study the effectiveness of N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide in combination with other drugs for the treatment of cancer, inflammation, and viral infections. Another direction is to study the pharmacokinetics and pharmacodynamics of N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide in vivo to determine its optimal dosing and administration. Additionally, further studies are needed to investigate the potential side effects and toxicity of N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide in vivo. Finally, the development of new analogs of N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide with improved solubility and bioavailability may lead to the discovery of more effective drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide involves the reaction of 2-pyridinecarboximidamide with 2-chloroacryloyl chloride in the presence of triethylamine. The reaction takes place at room temperature and yields N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide as a white solid. The purity of N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and viral infections. N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide has been found to have antiviral effects against several viruses, including influenza virus and human immunodeficiency virus (HIV).

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] (E)-3-(2-chlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c16-12-6-2-1-5-11(12)8-9-14(20)21-19-15(17)13-7-3-4-10-18-13/h1-10H,(H2,17,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUCOMSVQDHIMM-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)ON=C(C2=CC=CC=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O/N=C(/C2=CC=CC=N2)\N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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